1-(3-cyanoquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
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Description
1-(3-cyanoquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.483. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
"1-(3-cyanoquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide" is related to compounds used in the development of enantioselective processes for drug synthesis. For example, an enantioselective process was selected for the preparation of a CGRP receptor inhibitor, highlighting the importance of stereochemistry in drug efficacy and safety. This research provides insight into convergent, stereoselective synthesis approaches for complex molecules (Cann et al., 2012).
Anticonvulsant Activity
Compounds structurally related to "1-(3-cyanoquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide" have been evaluated for their anticonvulsant activities. These studies involve the synthesis and structure-activity relationship exploration of piperidinecarboxamide analogues, contributing to the development of potential treatments for seizure disorders (Ho, Crider, & Stables, 2001).
Cytotoxic Activity
Research into the cytotoxic activities of quinoline derivatives, including compounds similar to "1-(3-cyanoquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide," has been conducted to explore their potential as cancer therapeutics. These studies involve the synthesis of derivatives and their evaluation against various cancer cell lines, providing valuable data for the development of new anticancer agents (Bu et al., 2001).
Antibacterial and Anticancer Evaluation
The synthesis and evaluation of new quinoline derivatives for antibacterial and anticancer activities represent another area of application. Such research efforts aim to identify novel compounds with potent activity against microbial pathogens and cancer cells, contributing to the discovery of new therapeutic agents (Bondock & Gieman, 2015).
Antipsychotic Agents
Investigations into heterocyclic carboxamides as potential antipsychotic agents also relate to the applications of "1-(3-cyanoquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide." Such studies explore the binding affinity to dopamine and serotonin receptors, offering insights into the design of new treatments for psychiatric disorders (Norman et al., 1996).
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-17-6-8-18(9-7-17)15-27-24(29)19-10-12-28(13-11-19)23-20(14-25)16-26-22-5-3-2-4-21(22)23/h2-9,16,19H,10-13,15H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOLDMXALBGGDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.